[1,2,4]Triazolo[1,5-a]pyridin-8-amine
Overview
Description
[1,2,4]Triazolo[1,5-a]pyridin-8-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used as core scaffolds in medicinal chemistry due to their potential pharmacological properties . The triazolopyridine core structure is a fused ring system combining the features of both triazole and pyridine rings.
Synthesis Analysis
The synthesis of [1,2,4]Triazolo[1,5-a]pyridines can be achieved through various methods. One general approach involves the cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride, which allows for the preparation of these compounds without substituents on the 2-position. This method is advantageous as it yields the desired triazoles under mild reaction conditions and with good yields .
Molecular Structure Analysis
The molecular structure of triazolopyridines is characterized by the presence of both triazole and pyridine rings. The specific arrangement of atoms within the rings and the types of bonds present can significantly influence the compound's properties and reactivity. For instance, the X-ray diffraction (XRD) studies of a related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, showed that it crystallizes in a monoclinic space group with molecules linked via N–H⋯N hydrogen bonds, forming a specific graph set . Although this is not the exact compound , it provides insight into the potential structural characteristics of related triazolopyridines.
Chemical Reactions Analysis
Triazolopyridines can undergo various chemical reactions, including regioselective synthesis and ring-opening reactions. For example, the synthesis of triazolopyridine halides and sulfoxides has been reported, with substituents in different ring positions of [1,2,3]triazolo[1,5-a]pyridines. Additionally, the ring-opening reaction of some sulfoxides to obtain disubstituted pyridines has been studied, which can lead to the formation of new compounds with different properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyridines are influenced by their molecular structure. The vibrational spectra, including FTIR and FT-Raman, can be analyzed to understand the compound's behavior under different conditions. For instance, the vibrational spectra of 1,2,4-triazolo[4,3-a]pyridin-3-amine were analyzed using computational methods, and the observed bands were assigned to respective normal modes based on PED calculations. The stability of the molecule was considered using NBO analysis, and its electron absorption and luminescence spectra were measured and discussed in terms of calculated electron energies . These findings, although related to a different triazolopyridine derivative, provide a basis for understanding the physical and chemical properties of [1,2,4]Triazolo[1,5-a]pyridin-8-amine.
Scientific Research Applications
Synthesis Methods
- Metal-Free Synthesis : [1,2,4]Triazolo[1,5-a]pyridines have been synthesized from N-(pyridin-2-yl)benzimidamides using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This metal-free approach features short reaction times and high yields, facilitating the construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton through direct oxidative N-N bond formation (Zheng et al., 2014).
Structural and Optical Properties
- Spectroscopic Properties : The structural and spectroscopic properties of 1,2,4-triazolo[1,5-a]pyridin-8-amine derivatives were analyzed, revealing detailed vibrational spectra and molecular structure. XRD studies showed these compounds crystallize in monoclinic space groups with significant hydrogen bonding (Dymińska et al., 2022).
Applications in Agriculture
- Herbicidal Activity : Certain substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrated excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This indicates a potential application in agriculture for weed control (Moran, 2003).
Pharmaceutical Applications
- Drug Lead Design : Functionalized building blocks based on 1,2,4-triazolo[1,5-a]pyridine cores have been developed as privileged motifs for lead-like compound design. They have shown promise in stimulating glucagon-like peptide-1 (GLP-1) secretion, indicating potential use in anti-diabetes drug development (Mishchuk et al., 2016).
Electronic and Material Science
- Electroluminescent Properties : Bipolar red host materials based on [1,2,4]-triazolo[4,3-a]-pyridine have been synthesized for use in red phosphorescent organic light-emitting diodes (PhOLEDs). These materials enhance electron transport and have high triplet energy, making them suitable for electronic applications (Kang et al., 2017).
Safety And Hazards
Future Directions
The potential of 1,2,4-triazolo[1,5-a]pyrimidines has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . The development of the chemistry and application of 1,2,4-triazolo[1,5-a]pyrimidines has continued and even accelerated .
properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-2-1-3-10-6(5)8-4-9-10/h1-4H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPJXPHHXBKTKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297521 | |
Record name | [1,2,4]Triazolo[1,5-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70297521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[1,5-a]pyridin-8-amine | |
CAS RN |
31052-95-6 | |
Record name | [1,2,4]Triazolo[1,5-a]pyridin-8-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31052-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 116473 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031052956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 31052-95-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116473 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,2,4]Triazolo[1,5-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70297521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,2,4]triazolo[1,5-a]pyridin-8-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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